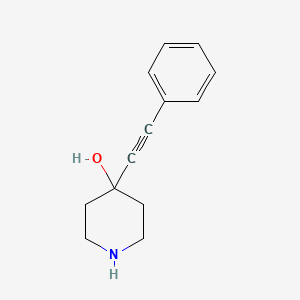
4-(Phenylethynyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylethynyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylethynyl group attached to the piperidine ring at the fourth position, along with a hydroxyl group at the same position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylethynyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with phenylacetyleneThe reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
4-(Phenylethynyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the phenylethynyl group.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Formation of 4-(Phenylethynyl)piperidin-4-one.
Reduction: Formation of 4-(Phenylethyl)piperidin-4-ol.
Substitution: Formation of 4-(Phenylethynyl)piperidin-4-chloride or 4-(Phenylethynyl)piperidin-4-bromide.
科学研究应用
4-(Phenylethynyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Phenylethynyl)piperidin-4-ol is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylethynyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues .
相似化合物的比较
Similar Compounds
4-(Phenylethyl)piperidin-4-ol: Lacks the triple bond present in 4-(Phenylethynyl)piperidin-4-ol.
4-(Phenyl)piperidin-4-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-(Phenylethynyl)piperidine: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the phenylethynyl and hydroxyl groups at the same position on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
301186-21-0 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
4-(2-phenylethynyl)piperidin-4-ol |
InChI |
InChI=1S/C13H15NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,8-11H2 |
InChI 键 |
NGARBXBWCQGVPP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(C#CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
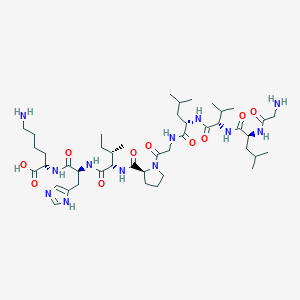
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
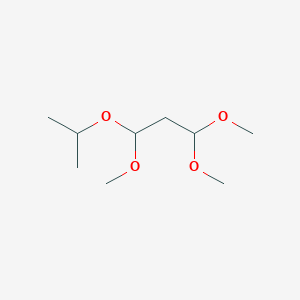
![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)

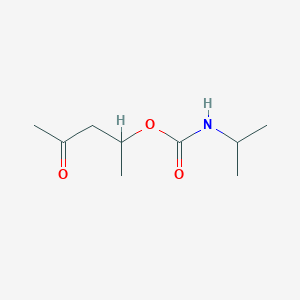
![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
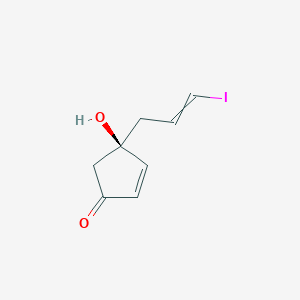
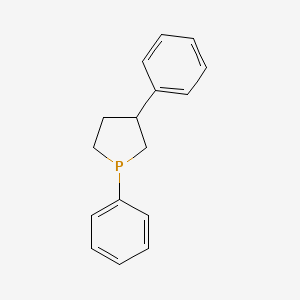
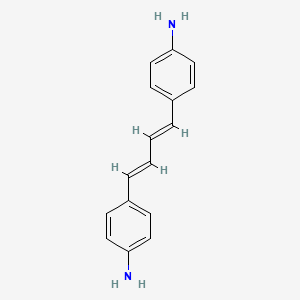
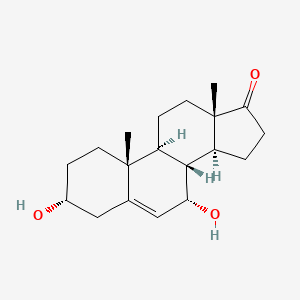
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)
